molecular formula C17H23N7O3 B5769037 2-NITROBENZALDEHYDE 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]HYDRAZONE

2-NITROBENZALDEHYDE 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]HYDRAZONE

Cat. No.: B5769037
M. Wt: 373.4 g/mol
InChI Key: ACJDNDZBITYUFL-LDADJPATSA-N
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Description

2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone is a complex organic compound that combines the structural elements of 2-nitrobenzaldehyde and a triazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and hydrazone formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.

Major Products

The major products formed from these reactions include various nitro, amino, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The triazine moiety may also interact with specific proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzaldehyde: A simpler compound with similar nitro and aldehyde functional groups.

    1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazine: The hydrazine derivative used in the synthesis of the target compound.

    4-Nitrobenzaldehyde: Another nitrobenzaldehyde isomer with different substitution patterns.

Uniqueness

2-Nitrobenzaldehyde 1-[4-(Dipropylamino)-6-Methoxy-1,3,5-Triazin-2-Yl]Hydrazone is unique due to its combination of nitrobenzaldehyde and triazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

6-methoxy-4-N-[(E)-(2-nitrophenyl)methylideneamino]-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O3/c1-4-10-23(11-5-2)16-19-15(20-17(21-16)27-3)22-18-12-13-8-6-7-9-14(13)24(25)26/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,20,21,22)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJDNDZBITYUFL-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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